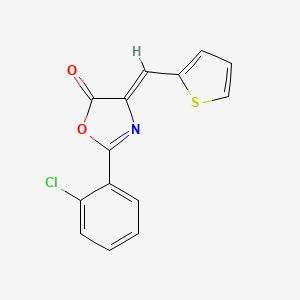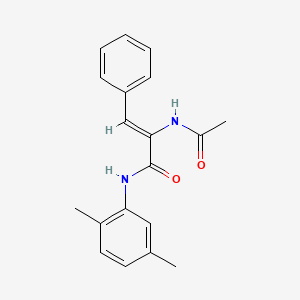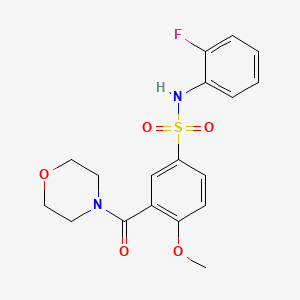![molecular formula C17H19BrN6O3 B4631896 4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)
4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
説明
The compound belongs to the class of compounds that have been extensively studied for their versatile chemical and physical properties. This compound, similar to those discussed in the literature, showcases the potential for various applications in material science, organic synthesis, and potentially in pharmacology, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves novel and efficient routes. For instance, Bobko et al. (2012) describe a simple and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing a versatile synthesis method that could be adapted for the compound (Bobko, Kaura, Evans, & Su, 2012).
Molecular Structure Analysis
The analysis of molecular structures often involves X-ray crystallography and spectroscopy. Kettmann and Svetlik (2003) provide insights into the molecular structure of a closely related pyrazole derivative, emphasizing the importance of structural orientation and hydrogen bonding in determining the compound's properties (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Chemical reactions and properties are crucial for understanding the reactivity and potential applications of a compound. The study by McLaughlin et al. (2016) on the synthesis and characterization of a research chemical provides a detailed examination of the chemical reactions involved in the synthesis process, which could be relevant to our compound (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are essential for their application in various fields. The study by Anuradha et al. (2014) on the synthesis, spectroscopic characterization, and crystal structure of a related compound provides insights into these aspects (Anuradha et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and chemical modifications, are critical for the application and storage of these compounds. The synthesis and antimicrobial activity study by Abunada et al. (2008) on pyrazole derivatives highlights the chemical properties and potential applications of these compounds (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
科学的研究の応用
Synthesis and Characterization
4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that can be synthesized and characterized for various applications. For example, Hassan, Hafez, and Osman (2014) described the synthesis and characterization of similar 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) in establishing the structures of such compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
The compound's potential in cytotoxicity studies is notable. Research conducted by Hafez and others (2013) on Pyrazolopyrimidines derivatives, which are structurally related, has been evaluated for their in vitro cytotoxic activity against cancer cells, demonstrating the relevance of such compounds in cancer research (Hafez et al., 2013).
Antimicrobial Activity
Another significant application is in the exploration of antimicrobial activity. Studies, like those conducted by Abunada and colleagues (2008), investigate the antimicrobial properties of Pyrazole derivatives, providing insights into the potential use of similar compounds in combating microbial infections (Abunada et al., 2008).
Antiviral Properties
The compound might also be evaluated for antiviral properties. Research by Saxena et al. (1990) on pyrazolo[3,4-d]pyrimidine analogues demonstrates the potential of similar structures in the development of antiviral agents (Saxena, Coleman, Drach, & Townsend, 1990).
Herbicidal and Pesticidal Applications
The compound's derivatives could be explored for herbicidal and pesticidal applications, as demonstrated by the work of Li et al. (2008) on pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, showcasing their potential as candidate herbicides (Li et al., 2008).
特性
IUPAC Name |
4-[3-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O3/c1-11-13(18)9-24(21-11)6-5-15(25)20-14-10-23(2)22-16(14)17(26)19-8-12-4-3-7-27-12/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,19,26)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHLDHCHNOCBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)
![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)

![2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)
![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)

![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)

![methyl 4-({[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4631875.png)

![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)
